molecular formula C12H22O4P+ B14269673 [2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyl](hydroxy)oxophosphanium CAS No. 138568-50-0

[2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyl](hydroxy)oxophosphanium

Cat. No.: B14269673
CAS No.: 138568-50-0
M. Wt: 261.27 g/mol
InChI Key: HDNTZJSZCJYRMX-UHFFFAOYSA-O
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Description

2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, a cyclopentyl ring, and a phosphonium group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium typically involves the reaction of 4,4-dimethyl-3-oxopentyl with a cyclopentyl derivative under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium involves its interaction with specific molecular targets. The hydroxy and phosphonium groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphonium
  • 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphine

Uniqueness

Compared to similar compounds, 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium stands out due to its unique combination of functional groups and its specific reactivity profile

Properties

CAS No.

138568-50-0

Molecular Formula

C12H22O4P+

Molecular Weight

261.27 g/mol

IUPAC Name

[2-(4,4-dimethyl-3-oxopentyl)-1-hydroxycyclopentyl]-hydroxy-oxophosphanium

InChI

InChI=1S/C12H21O4P/c1-11(2,3)10(13)7-6-9-5-4-8-12(9,14)17(15)16/h9,14H,4-8H2,1-3H3/p+1

InChI Key

HDNTZJSZCJYRMX-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)C(=O)CCC1CCCC1(O)[P+](=O)O

Origin of Product

United States

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